Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e
CAS No.:
Cat. No.: VC17186678
Molecular Formula: C24H20NNaO8S
Molecular Weight: 505.5 g/mol
* For research use only. Not for human or veterinary use.
![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e -](/images/structure/VC17186678.png)
Specification
Molecular Formula | C24H20NNaO8S |
---|---|
Molecular Weight | 505.5 g/mol |
IUPAC Name | sodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate |
Standard InChI | InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1 |
Standard InChI Key | WSZCHQPWBPMXJT-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosine is characterized by three functional components:
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Fmoc Group: The 9-fluorenylmethoxycarbonyl moiety protects the α-amino group during SPPS, preventing unintended side reactions .
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Sulfonate Group: The -OSONa substituent at the tyrosine phenolic oxygen enhances hydrophilicity and facilitates bioconjugation .
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D-Tyrosine Backbone: The D-configuration confers resistance to enzymatic degradation, making the compound valuable for stable peptide analogs .
The compound’s IUPAC name, sodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate, reflects its anionic sulfonate and sodium counterion. Its canonical SMILES string, C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+]
, encodes the stereochemistry and connectivity.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 505.5 g/mol |
IUPAC Name | Sodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate |
CAS RN | VC17186678 |
PubChem CID | 76419956 |
Synthesis and Manufacturing
Synthetic Route
The synthesis involves sequential modifications to D-tyrosine:
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Fmoc Protection: The α-amino group is shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .
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Sulfonation: The phenolic hydroxyl group undergoes sulfonation via sulfur trioxide complexes, yielding the sulfonate derivative .
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Sodium Salt Formation: Neutralization with sodium hydroxide converts the sulfonic acid to its sodium salt, improving solubility .
A 2016 study demonstrated an alternative route using fluorosulfated tyrosine intermediates, where ethylene glycol mediates the conversion of fluorosulfated precursors to sulfotyrosine residues . This method achieves high yields (90%) and is compatible with Fmoc-SPPS protocols .
Table 2: Synthesis Conditions
Step | Reagents/Conditions | Outcome |
---|---|---|
Fmoc Protection | Fmoc-Cl, DIEA, DMF, 0°C → RT | N-Fmoc-D-tyrosine |
Sulfonation | SO-Pyridine, DCM, 0°C | O-sulfonated intermediate |
Salt Formation | NaOH, HO/THF | Sodium sulfonate crystallization |
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound’s Fmoc group enables iterative coupling in SPPS, while the sulfonate moiety improves resin solubility and reduces aggregation . For instance, sulfonated tyrosine residues are critical in synthesizing chemokine analogs, where electrostatic interactions mediate receptor binding .
Bioconjugation and Drug Delivery
The sulfonate group’s reactivity allows site-specific conjugation to amines or thiols, enabling peptide-drug conjugates for targeted therapies . Recent work exploited this to attach anticancer agents to tumor-homing peptides, enhancing therapeutic specificity .
Stabilization of Peptide Structures
Incorporating sulfonated D-tyrosine into peptide backbones reduces proteolytic cleavage rates. A 2024 study reported a 3-fold increase in the serum half-life of a somatostatin analog using this strategy .
Future Directions
Expanding Therapeutic Applications
Ongoing research explores sulfonated tyrosine’s role in modulating immune checkpoints (e.g., PD-1/PD-L1), with preclinical data showing enhanced T-cell activation in sulfopeptide-based inhibitors .
Sustainable Synthesis Methods
Efforts to replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) aim to reduce environmental impact while maintaining yield (>85%).
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